Lurasidone Metabolite 14283 hydrochloride

Beschreibung

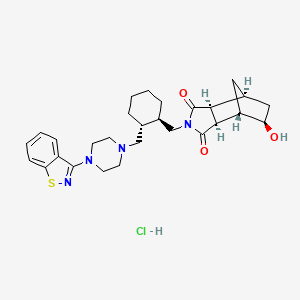

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S.ClH/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26;/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2;1H/t17-,18-,19-,21+,22+,24-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCWVTUFTGBTDA-HRKUQYLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@@H](C7)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Synthetic Aspects of Lurasidone Metabolite 14283 Hydrochloride

Chemical Structure and Stereochemical Considerations

Lurasidone (B1662784) Metabolite 14283 is formed through the hydroxylation of the norbornane (B1196662) ring of the parent lurasidone molecule. nih.govwikipedia.org The hydrochloride salt has a molecular formula of C28H37ClN4O3S and a molecular weight of 545.14 g/mol . medchemexpress.com

The systematic IUPAC name for the metabolite is (3aR,4S,5R,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione. caymanchem.combiomol.com This name precisely defines the complex stereochemistry of the molecule, which contains multiple chiral centers. The stereochemical descriptors (3aR, 4S, 5R, 7S, 7aS, 1R, 2R) are crucial for its biological activity. The structure includes a hydroxylated bicyclic imide moiety, a cyclohexane (B81311) ring, a piperazine (B1678402) ring, and a benzisothiazole group.

Advanced Methods for Structural Elucidation

The structural confirmation and quantification of Lurasidone Metabolite 14283 in biological matrices are primarily achieved through advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and selective method that has been developed for the simultaneous determination of lurasidone and its active metabolite, ID-14283, in human plasma. nih.govnih.gov This technique is essential for pharmacokinetic studies. nih.gov

For detailed structural elucidation of metabolites and related impurities, a combination of high-performance liquid chromatography (HPLC), multi-stage mass spectrometry (LC-MSn), and nuclear magnetic resonance (NMR) spectroscopy is often employed. nih.gov While specific NMR data for Lurasidone Metabolite 14283 hydrochloride is not detailed in the provided context, 1D and 2D NMR spectroscopy are standard methods for unambiguously determining the precise location of the hydroxyl group and confirming the stereochemistry of the molecule. nih.gov Deuterium-labeled internal standards, such as Lurasidone Metabolite 14283-d8, are also utilized in quantitative bioanalytical methods to ensure accuracy and precision. medchemexpress.comtargetmol.com

Synthetic Strategies for Research Standards

The availability of pure analytical standards is critical for research and regulatory purposes. While a specific synthetic route for this compound is not publicly detailed, its synthesis for use as a research standard would likely be a targeted, multi-step process.

One plausible strategy involves the chemical modification of lurasidone or a late-stage synthetic intermediate. The synthesis of the parent drug, lurasidone hydrochloride, involves the condensation of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate with (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione. chemicalbook.com To produce Metabolite 14283, a synthetic route would need to incorporate a hydroxylation step on the bicyclo[2.2.1]heptane (norbornane) ring system. This could potentially be achieved through stereoselective hydroxylation of a suitable precursor or by starting with a pre-hydroxylated building block. The final step would involve the formation of the hydrochloride salt. chemicalbook.com Such synthetic standards are available from specialized chemical suppliers for research use only. medchemexpress.comcaymanchem.com

Metabolic Pathways and Enzymatic Formation of Lurasidone Metabolite 14283 Hydrochloride

Primary Biotransformation Pathways of Lurasidone (B1662784) Leading to Metabolite 14283 Hydrochloride

Lurasidone undergoes several major biotransformation reactions. psychopharmacologyinstitute.compsychopharmacologyinstitute.com The generation of Metabolite 14283 is principally achieved through the hydroxylation of the norbornane (B1196662) ring of the lurasidone molecule. sci-hub.sewikipedia.org This is one of several key metabolic routes that also include oxidative N-dealkylation and S-oxidation. nih.govnih.gov

The defining metabolic reaction for the formation of Metabolite 14283 is the hydroxylation of the norbornane ring. psychopharmacologyinstitute.comsci-hub.sewikipedia.org This reaction introduces a hydroxyl (-OH) group onto this specific bicyclic structure within the lurasidone molecule. evitachem.comwikipedia.org The resulting compound, ID-14283, retains pharmacological activity and is considered a major active metabolite, with exposure levels reaching approximately 25% of the parent drug. sci-hub.sedrugbank.com Another active metabolite, ID-14326, is also formed through hydroxylation of the norbornane ring, but it is present at much lower concentrations. sci-hub.sewikipedia.org

Cytochrome P450 Enzyme System Involvement, Primarily CYP3A4, in Metabolite Formation

The metabolic conversion of lurasidone is almost exclusively mediated by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net Specifically, CYP3A4 is the primary isoenzyme responsible for the biotransformation of lurasidone into its various metabolites, including Metabolite 14283. nih.govpsychopharmacologyinstitute.compsychopharmacologyinstitute.comnih.gov In vitro studies have confirmed that lurasidone is not a significant substrate for other major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, or CYP2D6. psychopharmacologyinstitute.compsychopharmacologyinstitute.com

Lurasidone has been shown to be a moderate competitive inhibitor of CYP3A4 in in vitro settings. nih.gov Interestingly, studies in rats have indicated that prolonged administration of lurasidone may lead to the induction of CYP3A, suggesting a potential for autoinduction of its own metabolism. mdpi.comnih.gov The heavy reliance on CYP3A4 for metabolism underscores the importance of this enzyme in the formation of Metabolite 14283. sci-hub.senih.gov

Table 1: Key Metabolic Pathways of Lurasidone

| Metabolic Pathway | Primary Enzyme | Resulting Metabolite(s) | Metabolite Activity | Reference |

|---|---|---|---|---|

| Hydroxylation of Norbornane Ring | CYP3A4 | ID-14283, ID-14326 | Active | psychopharmacologyinstitute.comsci-hub.sewikipedia.org |

| Oxidative N-Dealkylation | CYP3A4 | ID-20219, ID-11614 | Inactive | wikipedia.orgnih.govdrugbank.com |

| S-Oxidation | CYP3A4 | Various oxidized metabolites | Not specified | nih.govpsychopharmacologyinstitute.comnih.gov |

Investigative Methodologies for Metabolite Identification and Pathway Mapping

A variety of advanced analytical techniques are employed to identify and map the metabolic pathways of lurasidone. In vitro models using human liver microsomes and hepatocytes are fundamental for studying the formation of metabolites in a controlled environment. evitachem.comnih.gov

For the specific identification and quantification of metabolites from biological samples, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and validated method. nih.govfda.govcaymanchem.com This technique allows for the sensitive and selective measurement of lurasidone and its metabolites, such as ID-14283, in human plasma, urine, and feces. nih.govfda.gov Furthermore, untargeted high-resolution mass spectrometry (HRMS) has been utilized to discover and assess the relative abundance of lurasidone metabolites in urine, providing a comprehensive profile of metabolic products. spectroscopyonline.com

Other sophisticated methods, including fluorescence and circular dichroism (CD) spectroscopy combined with computational molecular docking, have been used to investigate the molecular interactions between lurasidone and plasma proteins like human serum albumin (HSA), which is crucial for understanding its distribution and pharmacokinetic profile. nih.gov

Comparative In Vitro Metabolism Studies Across Preclinical Species

Preclinical studies, primarily in rats, have been instrumental in characterizing the metabolism and pharmacokinetics of lurasidone. In vivo studies in rats showed that lurasidone is widely distributed in tissues and is primarily eliminated via metabolism. nih.gov In vitro experiments using rat liver microsomes confirmed that lurasidone is readily metabolized. nih.gov

Studies involving prolonged administration of lurasidone to rats have provided insights into its effects on metabolic enzymes. This research revealed that lurasidone can alter the expression and activity of various CYP enzymes in the rat liver, most notably inducing CYP3A, the ortholog to human CYP3A4. mdpi.comnih.gov While comprehensive comparative metabolic data across multiple preclinical species (e.g., rat, dog, monkey) is not extensively published, the use of human liver microsomes remains the standard for predicting human metabolism and has been used to characterize lurasidone's inhibitory potential. nih.govresearchgate.net These studies consistently show that lurasidone is a substrate and inhibitor of CYP3A4, highlighting the utility of both human-derived in vitro systems and animal models in metabolic research. nih.govresearchgate.net

Advanced Analytical Methodologies for Quantification of Lurasidone Metabolite 14283 Hydrochloride

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS stands as the preferred method for the bioanalysis of lurasidone (B1662784) and its metabolites, including ID-14283, owing to its exceptional sensitivity and selectivity. nih.govresearchgate.net This powerful technique integrates the separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry, enabling the accurate measurement of analytes in complex biological matrices like plasma. nih.gov

Optimization of Chromatographic Separation Parameters

Achieving clear separation of Lurasidone Metabolite 14283 hydrochloride from the parent drug and other endogenous materials is crucial for accurate quantification. Chromatographic conditions are carefully optimized to produce well-defined peaks and efficient run times. nih.gov

A common strategy involves using a C18 reversed-phase column. nih.govresearchgate.netbioanalysis-zone.com The mobile phase, which carries the sample through the column, is typically a mixture of an aqueous solution and an organic solvent. For instance, a mobile phase consisting of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) in a 15:85 (v/v) ratio has been successfully used. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate compounds with different chemical properties. nih.gov The flow rate is also a key parameter, with rates around 1.0 mL/min being typical. nih.govresearchgate.netrjptonline.org

Mass Spectrometric Detection and Ionization Techniques

Following chromatographic separation, the analyte is ionized and detected by the mass spectrometer. Electrospray ionization (ESI) is the most common ionization method for lurasidone and its metabolites, as it is highly effective for polar molecules. nih.gov The analysis is generally performed in positive ion mode, which allows for the ready formation of protonated molecules ([M+H]^+). nih.gov

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions in a process known as multiple reaction monitoring (MRM). chromatographyonline.com For Lurasidone Metabolite 14283, a specific precursor ion is selected, fragmented, and then a specific product ion is detected. This ensures that only the target analyte is quantified, minimizing interference from other substances in the sample. chromatographyonline.com

Table 1: Representative Mass Spectrometric Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lurasidone Metabolite ID-14283 | Specific m/z value for precursor ion | Specific m/z value for product ion |

| Lurasidone-d8 (B3338779) (Internal Standard) | Specific m/z value for precursor ion | Specific m/z value for product ion |

Note: The exact mass-to-charge (m/z) ratios are determined during method development and are specific to the instrumentation used.

Application of Isotope-Labeled Internal Standards

To ensure the accuracy and precision of quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) are widely used. nih.govscispace.comresearchgate.net These standards are versions of the analyte where some atoms have been replaced with heavier isotopes, such as deuterium (B1214612) (²H or D). nih.govscispace.com For the analysis of lurasidone and its metabolites, a deuterated version like lurasidone-d8 is often employed. chromatographyonline.com

A known amount of the SIL-IS is added to each sample before processing. Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar effects during sample preparation and analysis, including any potential ion suppression or enhancement in the mass spectrometer. waters.com By calculating the ratio of the response of the analyte to the response of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal varies. researchgate.netwaters.com

Method Validation Parameters for Preclinical Bioanalysis

For a bioanalytical method to be considered reliable for preclinical studies, it must undergo a thorough validation process. nih.gov This ensures that the method is accurate, precise, and fit for its intended purpose.

Linearity and Calibration Range

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte. dergipark.org.trijpsjournal.comscispace.com This is determined by analyzing a set of calibration standards prepared at various known concentrations. nih.gov A calibration curve is then created by plotting the analyte/internal standard peak area ratio against the concentration. ijpsjournal.com For the analysis of Lurasidone Metabolite ID-14283, a linear relationship has been demonstrated over a concentration range of 0.10 ng/mL to 14.1 ng/mL in human plasma. nih.govresearchgate.net The curve is typically required to have a correlation coefficient (r²) of 0.99 or greater. rjptonline.org

Table 2: Example Linearity and Calibration Data for Lurasidone Metabolite ID-14283

| Parameter | Typical Value |

| Calibration Curve Model | Linear with 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Calibration Range | 0.10 - 14.1 ng/mL |

Source: Based on data from studies on lurasidone and its metabolites. nih.govresearchgate.net

Precision and Accuracy Assessments

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. dergipark.org.trscispace.com Accuracy refers to the closeness of the test results obtained by the method to the true value. dergipark.org.trscispace.com Both are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). nih.gov For bioanalytical methods, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the lower limit of quantification), and the accuracy should be within 85-115% (80-120% at the LLOQ). nih.gov

Table 3: Representative Precision and Accuracy Data for a Lurasidone Metabolite Assay

| Quality Control Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Accuracy (%) |

| Low | < 10% | < 10% | 90 - 110% | 90 - 110% |

| Medium | < 8% | < 8% | 95 - 105% | 95 - 105% |

| High | < 8% | < 8% | 95 - 105% | 95 - 105% |

Note: These values are illustrative and based on typical acceptance criteria for bioanalytical method validation. nih.govresearchgate.net

Analyte Stability in Biological Matrices

The stability of an analyte in biological matrices is a critical parameter in the validation of any bioanalytical method. It ensures that the measured concentration accurately reflects the true concentration in the sample at the time of collection. For this compound (also referred to as ID-14283), stability has been assessed in human plasma to ensure the integrity of samples from collection through to analysis.

Comprehensive stability evaluations are conducted to cover various conditions that a sample may encounter. These typically include freeze-thaw cycles, short-term stability at room temperature, long-term stability under frozen conditions, and post-preparative stability. Studies have confirmed that Lurasidone and its active metabolite, ID-14283, were stable throughout a battery of stability studies conducted as part of a method validation for their simultaneous quantification in human plasma. nih.govdergipark.org.tr While specific percentage degradation data is detailed within the full study, the successful validation confirms the analyte's stability under typical laboratory handling and storage conditions.

Table 1: Summary of Stability Assessments for this compound in Human Plasma This table is a descriptive summary based on findings that the analyte passed a battery of stability tests.

| Stability Test | Condition | Finding |

|---|---|---|

| Freeze-Thaw Stability | Assessed through multiple freeze-thaw cycles | Analyte demonstrated stability. nih.govdergipark.org.tr |

| Short-Term (Bench-Top) Stability | Stored at room temperature for a specified period | Analyte demonstrated stability. nih.govdergipark.org.tr |

| Long-Term Stability | Stored at -20°C or lower for an extended duration | Analyte demonstrated stability. nih.govdergipark.org.tr |

| Post-Preparative Stability | Analyte stability in the processed sample matrix (e.g., in autosampler) | Analyte demonstrated stability. nih.govdergipark.org.tr |

Lower Limit of Quantification (LLOQ) Considerations

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Establishing a sensitive and reliable LLOQ is fundamental for pharmacokinetic studies, particularly when measuring low concentrations of metabolites.

For this compound, a sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for its quantification in human plasma. dergipark.org.tr The LLOQ is established by evaluating the signal-to-noise ratio (typically requiring a ratio of >10) and by demonstrating that at this concentration, the precision (%CV) and accuracy (%bias) are within acceptable limits, generally ±20%. In a validated assay, the LLOQ for this compound was determined to be 0.10 ng/mL in human plasma. nih.govdergipark.org.tr This level of sensitivity is crucial for accurately characterizing the pharmacokinetic profile of the metabolite.

Table 2: LLOQ of this compound in Human Plasma

| Analyte | Matrix | LLOQ (ng/mL) | Analytical Technique |

|---|---|---|---|

| This compound (ID-14283) | Human Plasma | 0.10 | LC-MS/MS nih.govdergipark.org.tr |

Other Hyphenated Techniques for Comprehensive Metabolite Profiling (e.g., HPLC-UV, LC-QTOF-MS)

Beyond targeted quantification using LC-MS/MS, other hyphenated analytical techniques are instrumental in the broader, more comprehensive profiling of drug metabolites. Techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) serve distinct but complementary roles.

HPLC-UV methods have been developed for the determination of the parent compound, Lurasidone, in pharmaceutical formulations. nih.gov While generally less sensitive than mass spectrometry-based methods, HPLC-UV is a robust and cost-effective technique for quantifying higher concentration analytes. For metabolite analysis, its utility depends on the metabolite's concentration and whether it possesses a suitable chromophore for UV detection. A developed HPLC-UV method for Lurasidone used a C8 column and UV detection at 230 nm, with a reported limit of quantification of 0.4317 µg/mL (431.7 ng/mL) for the parent drug. nih.gov This suggests that it may lack the necessary sensitivity for typical in-vivo concentrations of this compound.

LC-QTOF-MS is a high-resolution mass spectrometry (HRMS) technique that is exceptionally valuable for metabolite identification and characterization. spectroscopyonline.comnih.gov Unlike targeted analysis, LC-QTOF-MS allows for the untargeted screening of all ionizable compounds in a sample. This is particularly useful for identifying previously unknown or unexpected metabolites. spectroscopyonline.com For instance, an LC-QTOF-MS method was employed to separate and characterize process-related substances and forced degradation products of Lurasidone hydrochloride. spectroscopyonline.com Another study utilized untargeted HRMS to determine the relative prevalence of Lurasidone metabolites in urine, demonstrating its power in identifying the most abundant metabolites for potential inclusion in adherence monitoring programs. nih.gov This capability for structural elucidation based on accurate mass measurements and fragmentation patterns makes it an indispensable tool in drug metabolism research. spectroscopyonline.com

Table 3: Comparison of Hyphenated Analytical Techniques for Lurasidone and its Metabolites

| Technique | Primary Application | Selectivity/Sensitivity | Key Findings/Use Cases for Lurasidone |

|---|---|---|---|

| HPLC-UV | Quantitative analysis of parent drug in pharmaceuticals. nih.gov | Moderate selectivity and lower sensitivity compared to MS methods. | Quantification of Lurasidone in tablets with a LLOQ of 431.7 ng/mL. nih.gov |

| LC-QTOF-MS | Untargeted metabolite identification and structural characterization. spectroscopyonline.comnih.gov | High resolution and high mass accuracy provides excellent selectivity. spectroscopyonline.com | Used to identify degradation products and profile the relative abundance of metabolites in urine. spectroscopyonline.comnih.gov |

Preclinical Pharmacokinetic Evaluation of Lurasidone Metabolite 14283 Hydrochloride

Absorption Characteristics in Animal Models

Following oral administration in animal models, the parent compound, lurasidone (B1662784), is rapidly absorbed. fda.gov The time to reach maximum plasma concentration (Tmax) is approximately 0.7 hours in rats and 5 hours in monkeys. fda.gov However, the absolute oral bioavailability of lurasidone is relatively low, noted to be less than 12% across all animal species tested. fda.gov In C57BL/6 mice, the relative bioavailability of lurasidone when comparing oral to intraperitoneal administration was found to be 19.8%. nih.gov

The absorption of lurasidone is significantly influenced by the presence of food. nih.govnih.gov This food effect is attributed to the lipophilic nature of lurasidone, where food intake may enhance its solubility and absorption. nih.gov While specific absorption studies on the metabolite itself are not detailed, its presence in plasma is a direct result of the absorption and subsequent metabolism of the parent drug, lurasidone.

| Parameter | Finding in Animal Models | Species |

| Lurasidone Tmax (Oral) | ~0.7 hours | Rat |

| Lurasidone Tmax (Oral) | ~5 hours | Monkey |

| Lurasidone Bioavailability | <12% | Multiple Species |

| Lurasidone Relative Bioavailability (Oral vs. I.P.) | 19.8% | Mouse |

Distribution Patterns in Preclinical Tissues and Organs (e.g., Tissue-to-Plasma Ratios)

Lurasidone, being a lipophilic compound, undergoes extensive distribution into tissues following absorption. nih.gov Animal studies have demonstrated that lurasidone penetrates the placental barrier and can be distributed into the fetus. nih.gov It is also known to be excreted in the milk of lactating animals. nih.gov

The parent drug shows high binding to plasma proteins, at approximately 99%. nih.govnih.gov While specific tissue-to-plasma concentration ratios for Metabolite 14283 are not extensively detailed in the available literature, another lurasidone metabolite, ID-11614, was found to concentrate in the rat brain. nih.gov Given that Metabolite 14283 is pharmacologically active, it is inferred to have significant distribution to target sites within the central nervous system to exert its effects.

| Characteristic | Observation in Animal Models |

| Lurasidone Tissue Distribution | Extensive, lipophilic nature |

| Placental Barrier | Penetrated by lurasidone |

| Milk Excretion | Observed in lactating animals |

| Brain Penetration | Another metabolite (ID-11614) concentrates in the rat brain |

Elimination and Excretion Pathways in Animal Studies

The elimination of lurasidone and its metabolites occurs predominantly through metabolic processes, primarily mediated by the cytochrome P450 enzyme CYP3A4. psychopharmacologyinstitute.comdrugbank.compsychopharmacologyinstitute.com The main metabolic pathways for the parent drug include oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring (which forms Metabolite 14283), and S-oxidation. nih.govpsychopharmacologyinstitute.com

Excretion studies using radiolabeled lurasidone in animals provide insight into the ultimate fate of the parent drug and its metabolites. Following a single dose of radiolabeled lurasidone, the majority of the radioactivity is recovered in the feces, with a smaller portion found in the urine. psychopharmacologyinstitute.compsychopharmacologyinstitute.com This indicates that biliary excretion is the principal route of elimination for lurasidone-related substances.

| Parameter | Finding |

| Primary Metabolic Enzyme | CYP3A4 psychopharmacologyinstitute.comdrugbank.compsychopharmacologyinstitute.com |

| Biotransformation Pathways | Oxidative N-dealkylation, norbornane ring hydroxylation, S-oxidation nih.govpsychopharmacologyinstitute.com |

| Primary Route of Excretion | Feces (~80%) psychopharmacologyinstitute.compsychopharmacologyinstitute.com |

| Secondary Route of Excretion | Urine (~9%) psychopharmacologyinstitute.compsychopharmacologyinstitute.com |

Relative Systemic Exposure of Metabolite 14283 Hydrochloride Compared to Parent Lurasidone in Preclinical Systems

Metabolite 14283 is a major active metabolite of lurasidone, and its systemic exposure is a significant fraction of that of the parent compound. drugbank.com In preclinical contexts, the exposure to Metabolite 14283 is approximately 25% of the parent lurasidone exposure. drugbank.com Another report, based on data from human patients, noted the exposure to be approximately 24% of that of lurasidone. nih.gov The relative exposure of other metabolites can vary significantly between species. For instance, the exposure to metabolite ID-11614 ranged from about 12% of lurasidone exposure in rats and dogs to as high as 100% in monkeys. nih.gov This highlights species-specific differences in lurasidone metabolism.

| Compound | Relative Systemic Exposure (Compared to Lurasidone) |

| Metabolite 14283 (ID-14283) | ~25% drugbank.com |

| Metabolite ID-11614 | ~12% (Rats, Dogs), ~100% (Monkeys) nih.gov |

Permeability Studies Using In Vitro Cellular Models (e.g., LLC-PK1 cells)

In vitro studies are crucial for determining a compound's potential for crossing biological membranes and its interaction with transport proteins. P-glycoprotein (P-gp) is an important efflux transporter that can limit the penetration of substances into tissues, including the brain. Studies have shown that while lurasidone itself can inhibit P-gp, neither lurasidone nor its active metabolite, ID-14283, are substrates of this transporter. nih.govfda.gov This suggests that the distribution and penetration of Metabolite 14283 are not likely to be restricted by P-gp mediated efflux, a favorable characteristic for a centrally acting agent. While specific permeability assays using LLC-PK1 cells for this metabolite were not found, the P-gp substrate data provides key insight into its permeability characteristics.

| Compound | P-glycoprotein (P-gp) Interaction |

| Lurasidone | Not a P-gp substrate; is a P-gp inhibitor nih.govfda.gov |

| Metabolite 14283 (ID-14283) | Not a P-gp substrate nih.govfda.gov |

Mechanistic Pharmacodynamic Investigations of Lurasidone Metabolite 14283 Hydrochloride

In Vitro Receptor Binding Affinity Profiling

In vitro studies have established that Lurasidone (B1662784) Metabolite 14283 possesses a receptor binding profile that is notably similar to its parent compound, lurasidone. nih.govsci-hub.se This suggests that the hydroxylation of the norbornane (B1196662) skeleton of lurasidone to form Metabolite 14283 has little impact on its neuropharmacological action at key receptor sites. nih.govdovepress.com The metabolite demonstrates significant affinity for specific dopamine (B1211576), serotonin (B10506), and adrenergic receptor subtypes.

Dopamine Receptor Subtype Affinities (e.g., D2L, D3, D4.4)

Lurasidone Metabolite 14283 shows an affinity for the dopamine D2 receptor that is comparable to that of lurasidone. nih.govnih.gov The parent compound, lurasidone, binds with high affinity to human D2 receptors (specifically the D2L isoform) and with moderate affinity to D3 receptors. tga.gov.au Its affinity for the D4.4 receptor subtype is considered weak. tga.gov.au Given the comparable binding profile, Metabolite 14283 is also expected to have a high affinity for D2 receptors.

Serotonin Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Similar to its interaction with dopamine receptors, Lurasidone Metabolite 14283 exhibits a serotonin receptor binding profile that closely mirrors lurasidone. It has been shown to have a high affinity for the human 5-HT1A, 5-HT2A, and 5-HT7 receptor subtypes, which is comparable to the high affinity of the parent compound for these same receptors. nih.govnih.govdovepress.com

Comparative Receptor Affinities with Parent Lurasidone

Multiple sources confirm that the binding site affinities of the active metabolite ID-14283 are similar to those of lurasidone. nih.govsci-hub.se Studies found that the affinity of ID-14283 for D2 and 5-HT2A receptors was "comparable" to lurasidone, and it possessed a "high affinity" for 5-HT1A and 5-HT7 receptors, again similar to the parent drug. nih.govdovepress.com This indicates that the metabolite likely contributes significantly to the pharmacological activity of lurasidone. nih.gov

The following table presents the specific binding affinities (Ki, in nM) of the parent compound, lurasidone, for key human receptors. The affinity of Lurasidone Metabolite 14283 is reported to be comparable.

| Receptor Subtype | Lurasidone Ki (nM) | Lurasidone Metabolite 14283 Affinity | Source |

| Dopamine D2 | 0.994 | Comparable | nih.govtga.gov.au |

| Dopamine D3 | 15.7 | - | tga.gov.au |

| Dopamine D4.4 | 29.7 | - | tga.gov.au |

| Serotonin 5-HT1A | 6.38 | High, Comparable | nih.govtga.gov.au |

| Serotonin 5-HT2A | 0.47 | Comparable | nih.govtga.gov.au |

| Serotonin 5-HT7 | 0.495 | High, Comparable | nih.govtga.gov.au |

| Adrenergic α2A | 40.7 | - | tga.gov.au |

| Adrenergic α2C | 10.8 | - | tga.gov.au |

In Vitro Functional Activity Assays (e.g., GTPγS, cAMP Assays)

The functional activity of Lurasidone Metabolite 14283 has been characterized and shown to align with its receptor binding profile, mirroring the actions of the parent drug. In vitro functional activity studies, including 35S-GTPγS binding and cyclic adenosine (B11128) monophosphate (cAMP) assays, have provided insight into its role as a partial agonist and antagonist at key receptors. europa.eu

| Compound | Receptor | Functional Activity | Assay Mentioned | Source |

| Lurasidone Metabolite 14283 | 5-HT1A | Partial Agonist | 35S-GTPγS binding | nih.goveuropa.euhpfb-dgpsa.ca |

| Lurasidone Metabolite 14283 | D2L | Potent Antagonist | - | nih.govhpfb-dgpsa.cafda.gov |

| Lurasidone Metabolite 14283 | 5-HT7 | Potent Antagonist | cAMP assay | nih.goveuropa.euhpfb-dgpsa.ca |

Enzyme Inhibition and Induction Studies by Metabolite 14283 Hydrochloride in In Vitro Systems

Lurasidone Metabolite 14283 is formed from its parent compound primarily through metabolism by the cytochrome P450 enzyme CYP3A4. drugbank.comresearchgate.net Consequently, the exposure to this metabolite is significantly affected by the co-administration of drugs that inhibit this enzyme. For instance, co-administration with the strong CYP3A4 inhibitor ketoconazole (B1673606) led to a 6-fold increase in the exposure of ID-14283. europa.eu

While the metabolic pathway for its formation is clear, direct in vitro studies on the potential of Lurasidone Metabolite 14283 itself to inhibit or induce major CYP450 enzymes were not identified in the reviewed literature. Studies have focused on the parent compound, lurasidone, which has been shown to be a modest inhibitor of CYP3A4 in human liver microsomes. sci-hub.se

However, in vitro safety pharmacology studies have examined the metabolite's effect on other types of channels. In Human Embryonic Kidney (HEK293) cells that express the hERG gene, both lurasidone and its metabolite ID-14283 caused a concentration-dependent suppression of hERG potassium channel currents. hpfb-dgpsa.cahres.ca The IC50 value for this inhibition was 434 ng/mL for ID-14283, compared to 57 ng/mL for the parent compound, lurasidone. hpfb-dgpsa.ca

Interactions with Drug Transporter Proteins (e.g., P-glycoprotein, ABCG2, SLC22A1) in In Vitro Systems

In vitro studies have been conducted to characterize the interaction of lurasidone and its metabolites with various drug transporter proteins, which are crucial for determining the absorption, distribution, and excretion of xenobiotics. One of the most well-studied of these transporters is P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.

Research has shown that while the parent compound, lurasidone, exhibits an inhibitory effect on P-glycoprotein, its major active metabolite, ID-14283 (Lurasidone Metabolite 14283), is not a substrate for this efflux transporter. nih.gov This distinction is significant, as it suggests that the metabolite's distribution, particularly into the central nervous system, is not likely to be limited by P-gp-mediated efflux at the blood-brain barrier. A clinical pharmacology review submitted to the FDA also confirms that lurasidone and its active metabolite, ID-14283, are not P-gp substrates. fda.gov

Although lurasidone has been identified as a moderate inhibitor of other transporters in human tissue preparations, specific data on the inhibitory potential of Lurasidone Metabolite 14283 hydrochloride against P-glycoprotein, ABCG2 (Breast Cancer Resistance Protein), and SLC22A1 (Organic Cation Transporter 1) are not extensively detailed in publicly available literature. The focus of many interaction studies has been on the parent drug, lurasidone. For instance, lurasidone itself had an inhibitory effect on digoxin (B3395198) transport in in vitro cells expressing human P-gp. nih.gov

Table 1: Summary of In Vitro Interactions of Lurasidone Metabolite 14283 with P-glycoprotein

| Compound | Transporter | Interaction Type | Finding | Citation |

| Lurasidone Metabolite 14283 (ID-14283) | P-glycoprotein (P-gp) | Substrate Status | Not a substrate | nih.govfda.gov |

Preclinical Behavioral and Molecular Activity Studies in Animal Models Attributable to the Metabolite

In vivo animal models predictive of antipsychotic activity have demonstrated the efficacy of lurasidone and its metabolites. nih.gov These studies suggest that the metabolites, including ID-14283, play a role in the observed effects. Research indicates that lurasidone's metabolites contribute to the antipsychotic action and that improved cognitive effects and mood stabilization have been observed in various learning and memory impairment models in rats. nih.gov The mechanism of action for this compound is believed to involve its interaction with neurotransmitter receptors in the brain, exhibiting affinity for dopamine D2 and serotonin receptors, which contributes to its antipsychotic effects. evitachem.com While research indicates it has a lower affinity than the parent compound, it still plays a role in modulating relevant neurotransmission pathways. evitachem.com

Specific preclinical studies that have isolated the behavioral and molecular effects of this compound are not extensively detailed in the public domain with quantitative data. The existing literature often discusses the metabolites' contributions in the broader context of the parent drug's activity. Chronic treatment of rats with lurasidone has been shown to affect the expression and activity of cytochrome P450 enzymes in the liver, which could be influenced by the accumulation of its metabolites. nih.gov

Table 2: Overview of Preclinical Activity Attributed to Lurasidone Metabolites

| Study Type | Animal Model | Key Finding | Implication for Metabolite | Citation |

| Behavioral Pharmacology | Rodent models | Efficacy in models predictive of antipsychotic activity. | Metabolites contribute to the overall antipsychotic effect of lurasidone. | nih.gov |

| Cognitive Function | Rat models of learning and memory impairment | Observation of improved cognitive effects and mood stabilization. | Metabolites are implicated in the cognitive-enhancing properties of lurasidone. | nih.gov |

| Molecular Pharmacology | Rat | Chronic lurasidone treatment alters hepatic cytochrome P450 expression. | The accumulation of metabolites may influence drug metabolism over time. | nih.gov |

Drug Drug Interaction Considerations Relevant to the Metabolism of Lurasidone and Formation of Metabolite 14283 Hydrochloride

Impact of Cytochrome P450 Enzyme Inhibitors and Inducers on Metabolite 14283 Hydrochloride Exposure in Preclinical Settings

Lurasidone (B1662784) is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. evidence-based-psychiatric-care.orgnih.govmedchemexpress.comnih.gov This metabolic process leads to the formation of several metabolites, including the pharmacologically active metabolite ID-14283. drugbank.commdpi.commedchemexpress.com Consequently, any co-administered drug that inhibits or induces CYP3A4 activity has the potential to significantly alter the plasma concentrations of both lurasidone and its active metabolite, ID-14283.

Impact of CYP3A4 Inhibitors:

Preclinical and clinical studies have demonstrated that potent and moderate inhibitors of CYP3A4 can lead to a substantial increase in the exposure of lurasidone and its active metabolite, ID-14283.

In a drug interaction study, the co-administration of lurasidone with ketoconazole (B1673606), a potent CYP3A4 inhibitor, resulted in a significant 9.3-fold increase in the area under the concentration-time curve (AUC) of lurasidone. nih.gov While the specific fold-increase for metabolite 14283 hydrochloride was not detailed in this particular study, it is established that potent CYP3A4 inhibition elevates the levels of lurasidone's active metabolite. Another study reported a 6-fold increase in the AUC of the active metabolite when lurasidone was administered with a potent CYP3A4 inhibitor.

Similarly, co-administration with diltiazem, a moderate CYP3A4 inhibitor, led to a 2.2-fold increase in the AUC of lurasidone. nih.gov

| Interacting Agent | CYP3A4 Classification | Effect on Lurasidone Exposure (AUC) | Effect on Metabolite ID-14283 Exposure (AUC) |

| Ketoconazole | Potent Inhibitor | 9.3-fold increase | 6-fold increase |

| Diltiazem | Moderate Inhibitor | 2.2-fold increase | 2.4-fold increase |

| Rifampin | Potent Inducer | Decreased to one-fifth of lurasidone alone | Data not available |

This table summarizes the effects of CYP3A4 modulators on the systemic exposure of lurasidone and its active metabolite ID-14283.

Impact of CYP3A4 Inducers:

Conversely, the co-administration of lurasidone with strong inducers of CYP3A4 can significantly decrease its plasma concentration. A study involving rifampin, a potent CYP3A4 inducer, demonstrated a substantial reduction in lurasidone exposure, with the AUC decreasing to approximately one-fifth of that observed when lurasidone was administered alone. nih.gov

While the direct impact on the exposure of metabolite 14283 hydrochloride from this study is not explicitly reported, the induction of CYP3A4 would be expected to increase the rate of lurasidone metabolism, potentially leading to an initial increase in the formation of metabolites, followed by their subsequent clearance. However, without specific preclinical data, the net effect on the steady-state exposure of metabolite 14283 hydrochloride remains to be fully elucidated.

In vitro studies have also shown that lurasidone itself can have an inhibitory effect on several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, although the clinical significance of these findings in terms of auto-inhibition of its own metabolism or that of co-administered drugs requires further investigation. nih.gov

Modulation of Metabolite Levels by Drug Transporter Modulators in In Vitro and Animal Studies

The role of drug transporters in the disposition of lurasidone and its metabolites is another important area of consideration for potential drug-drug interactions. In vitro studies have been conducted to investigate whether lurasidone and its active metabolite, ID-14283, are substrates or inhibitors of key drug transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

An FDA review of lurasidone indicated that based on in vitro data, neither lurasidone nor its active metabolite, ID-14283, are substrates of P-gp. nih.gov This suggests that P-gp inhibitors are unlikely to have a significant impact on the plasma concentrations of metabolite 14283 hydrochloride.

Future Research Directions and Unaddressed Questions for Lurasidone Metabolite 14283 Hydrochloride

Advanced Mechanistic Elucidation of Unique Metabolite Activities

Lurasidone's therapeutic effects are attributed to a complex pharmacological profile, including potent antagonism at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and partial agonism at 5-HT1A receptors. nih.govnih.gov The primary active metabolite, ID-14283, is known to share activity at D2 and 5-HT2A receptors, but its full receptor binding profile and functional activity have not been as exhaustively characterized as the parent drug. researchgate.net

A significant unaddressed question is whether Metabolite 14283 possesses a unique mechanistic signature that distinguishes it from lurasidone (B1662784). Future research should pursue a comprehensive in vitro receptor screening panel for the metabolite, extending beyond the primary targets to include a wide array of neurotransmitter receptors and transporters. It is crucial to determine if its binding affinities, particularly at the 5-HT7 and 5-HT1A receptors, differ significantly from those of lurasidone, as this could imply a distinct contribution to the drug's effects on mood and cognition. evidence-based-psychiatric-care.orgresearchgate.net Furthermore, functional assays are needed to elucidate whether it acts as an antagonist, partial agonist, or agonist at these sites. Such studies could reveal if the metabolite fine-tunes the parent drug's effects or contributes to specific aspects of its efficacy.

Development of Novel Analytical Techniques for Comprehensive Metabolite Profiling

Currently, the quantification of lurasidone and its major metabolites in clinical and preclinical studies predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). dergipark.org.tr While effective for known, relatively abundant analytes, these targeted methods may overlook other minor metabolites that could have biological activity or serve as important biomarkers. chromatographyonline.comnih.gov The full metabolic fate of lurasidone involves dozens of metabolites, many of which are present at very low concentrations. wikipedia.org

Future research must focus on developing and validating more comprehensive and sensitive analytical methods. Untargeted high-resolution mass spectrometry (HRMS) approaches could identify a more complete spectrum of metabolites in various biological matrices, including urine and plasma. chromatographyonline.com This would provide a more accurate metabolic map and could uncover novel biotransformation pathways. researchgate.netnih.gov The development of specific immunoassays for Metabolite 14283 could also offer a cost-effective, high-throughput alternative for specific clinical monitoring applications. A comparative overview of current and potential future techniques highlights the path forward.

| Analytical Technique | Primary Use | Limitations | Future Direction/Advantage |

|---|---|---|---|

| LC-MS/MS | Targeted quantification of lurasidone and known major metabolites. dergipark.org.tr | Limited to pre-selected analytes; may miss novel or low-abundance metabolites. chromatographyonline.com | Continued use for validated, routine analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Exploratory and untargeted metabolite discovery. chromatographyonline.comnih.gov | Requires complex data analysis; may be less cost-effective for routine quantification. | Comprehensive, untargeted profiling to create a complete metabolic map and identify all biotransformation products. nih.gov |

| Immunoassays (e.g., ELISA) | Not currently standard for this metabolite. | Requires development of specific antibodies; potential for cross-reactivity. | Potential for rapid, high-throughput screening in large-scale clinical studies once developed. |

Exploration of Metabolite Biomarkers in Preclinical Disease Models

The relationship between plasma concentrations of antipsychotics and clinical response can be complex. Metabolite concentrations and metabolite-to-parent drug ratios can sometimes serve as more reliable biomarkers of enzymatic activity, drug-drug interactions, or treatment response. mdpi.com While preclinical studies have established the behavioral effects of lurasidone in animal models of psychosis and cognitive impairment, the specific role of Metabolite 14283 in these models is not well-defined. evidence-based-psychiatric-care.orgresearchgate.net

A critical area for future investigation is the systematic evaluation of Metabolite 14283 as a biomarker in preclinical models of schizophrenia and bipolar disorder. For instance, studies could investigate whether the ratio of lurasidone to Metabolite 14283 in rodent brains correlates more strongly with pro-cognitive effects or antipsychotic activity than the concentration of the parent drug alone. researchgate.netresearchgate.net This could help determine if the metabolite's formation is a key step for certain therapeutic outcomes. Additionally, exploring how this metabolite affects the expression of cytochrome P450 enzymes or neurotrophic factors like BDNF could provide valuable mechanistic insights. researchgate.netnih.gov Such research could pave the way for using this metabolite as a predictive biomarker for treatment efficacy in clinical settings.

| Preclinical Model | Potential Biomarker Strategy | Research Question |

|---|---|---|

| Rodent models of cognitive impairment (e.g., N-methyl-D-aspartate receptor antagonist models) | Correlate brain/plasma concentrations of Lurasidone and Metabolite 14283 with performance in cognitive tasks (e.g., novel object recognition). researchgate.net | Does the concentration of Metabolite 14283 better predict cognitive enhancement than lurasidone alone? |

| Conditioned avoidance response models | Measure metabolite-to-parent drug ratios following administration and assess antipsychotic-like activity. researchgate.net | Is a specific metabolic ratio associated with optimal antipsychotic effect versus motor side effects? |

| Chronic stress models | Analyze changes in Brain-Derived Neurotrophic Factor (BDNF) expression in the prefrontal cortex and hippocampus in relation to metabolite levels. researchgate.net | Does Metabolite 14283 contribute significantly to the neuroplasticity effects of lurasidone? |

Q & A

Q. What validated analytical methods are recommended for quantifying Lurasidone Metabolite 14283 hydrochloride in pharmaceutical formulations or biological samples?

The TLC-densitometric method is a validated approach for quantifying this compound. This method uses silica gel G 60F254 plates with a mobile phase of hexane:ethyl acetate (6:4 v/v) and detects the metabolite at 323 nm. It exhibits linearity in the 100–600 ng range, with an Rf value of 0.47 ± 0.01, and has been applied to nanoemulsions, microemulsions, and solutions . For higher sensitivity, LC-MS/MS methods are preferred for plasma analysis, as demonstrated in pharmacokinetic studies .

Q. How should researchers address discrepancies in reported bioactivity (active vs. inactive) of this compound?

Contradictory classifications of the metabolite (e.g., "active" in vs. "inactive" in ) may arise from differences in experimental models or receptor affinity assays. To resolve this, researchers should:

- Compare study designs (e.g., in vitro vs. in vivo systems).

- Evaluate receptor binding profiles: Lurasidone itself antagonizes D2, 5-HT7, and partially agonizes 5-HT1A receptors; its metabolite’s activity may vary depending on structural modifications .

- Validate findings using orthogonal assays (e.g., functional cellular assays alongside radioligand binding studies) .

Q. What are the critical parameters for ensuring stability of this compound during experimental workflows?

Stability studies under accelerated conditions (alkali, acid, heat, light, humidity) are essential. Key parameters include:

- Storage : Powder form should be stored at -20°C; solutions in DMSO require -80°C for long-term stability .

- Handling : Protect from light and moisture during sample preparation.

- Degradation monitoring : Use validated TLC or HPLC methods to detect degradation products, particularly under stress conditions .

Advanced Research Questions

Q. How can researchers differentiate and quantify diastereomers of this compound in complex mixtures?

Lurasidone Metabolite 14283 exists as diastereomeric mixtures (e.g., 5α/6α- and 5β/6β-hydroxy derivatives). Separation strategies include:

- Chiral chromatography : Use columns with chiral stationary phases (CSPs) optimized for hydroxylated metabolites.

- Isotopic labeling : Deuterated analogs (e.g., Lurasidone Metabolite 14283-d8) can serve as internal standards for LC-MS/MS quantification .

- NMR spectroscopy : Characterize stereochemistry via NOESY or COSY experiments to resolve diastereomeric splitting .

Q. What experimental designs are recommended for studying the blood-brain barrier (BBB) penetration of this compound?

To assess BBB permeability:

- In vitro models : Use co-cultures of brain endothelial cells and astrocytes to simulate the BBB. Measure transendothelial electrical resistance (TEER) and metabolite flux .

- In vivo approaches : Conduct ex vivo diffusion studies (e.g., sheep nasal mucosa models) to evaluate transport kinetics .

- Pharmacokinetic profiling : Pair plasma and cerebrospinal fluid (CSF) sampling with LC-MS/MS to calculate brain-to-plasma ratios .

Q. How can researchers reconcile conflicting data on the metabolite’s receptor affinity and functional activity?

Discrepancies in receptor binding data may stem from assay conditions (e.g., species-specific receptor isoforms, ligand concentrations). Methodological solutions include:

- Dose-response curves : Establish IC50/EC50 values across multiple concentrations.

- Functional assays : Compare cAMP inhibition (for 5-HT7 antagonism) vs. β-arrestin recruitment (for 5-HT1A partial agonism) .

- Cross-species validation : Test receptor interactions in humanized cell lines or transgenic animal models .

Methodological Considerations

Q. What strategies enhance the solubility of this compound in preclinical formulations?

Solubility challenges arise due to its hydrophobic structure (LogP = 3.97). Effective strategies include:

Q. How should isotopic labeling (e.g., deuterated analogs) be utilized in metabolite tracking studies?

Deuterated standards (e.g., Lurasidone Metabolite 14283-d8) are critical for:

- Internal calibration : Improve accuracy in mass spectrometry by compensating for matrix effects .

- Metabolic pathway elucidation : Track deuterium retention to distinguish phase I/II modifications .

- Pharmacokinetic modeling : Use stable isotope tracers to calculate clearance rates and half-lives .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in behavioral assays?

For studies like the marmoset ORD test ():

- Non-parametric tests : Use Wilcoxon signed-rank tests for small sample sizes.

- Mixed-effects models : Account for repeated measures and inter-individual variability.

- Effect size metrics : Calculate Cohen’s d to quantify impulsivity reduction in ADHD models .

Q. How can researchers validate the specificity of this compound interactions in complex biological matrices?

- Blank matrix analysis : Compare chromatograms of spiked vs. unspiked plasma to identify interference .

- Stability-indicating assays : Use stress-tested samples (e.g., heat/light degradation) to confirm peak purity .

- Orthogonal detection : Pair UV (TLC) with MS detection to cross-verify analyte identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.